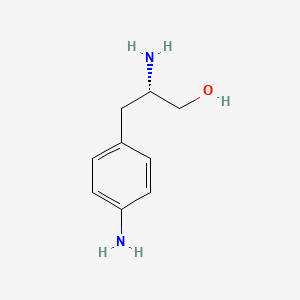

(S)-2-amino-3-(4-aminophenyl)propan-1-ol

説明

Structure

3D Structure

特性

分子式 |

C9H14N2O |

|---|---|

分子量 |

166.22 g/mol |

IUPAC名 |

(2S)-2-amino-3-(4-aminophenyl)propan-1-ol |

InChI |

InChI=1S/C9H14N2O/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,10-11H2/t9-/m0/s1 |

InChIキー |

GMTRSZXBNADBMK-VIFPVBQESA-N |

異性体SMILES |

C1=CC(=CC=C1C[C@@H](CO)N)N |

正規SMILES |

C1=CC(=CC=C1CC(CO)N)N |

配列 |

X |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: (S)-2-amino-3-(4-aminophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a chiral amino alcohol of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a phenyl ring substituted with an amino group, a chiral center with another amino group, and a primary alcohol, makes it a valuable intermediate for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on its role in the development of therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a propan-1-ol backbone with an amino group at the second carbon, which is a chiral center with an (S)-configuration. A 4-aminophenyl group is attached to the third carbon.

Chemical Identifiers:

-

IUPAC Name: (2S)-2-amino-3-(4-aminophenyl)propan-1-ol

-

CAS Number: 726134-79-8

-

Molecular Formula: C₉H₁₄N₂O

-

Molecular Weight: 166.22 g/mol

Physicochemical Data

| Property | Value | Source |

| Melting Point | Data not available | - |

| Boiling Point | 385.4 ± 27.0 °C | Predicted |

| Density | 1.165 ± 0.06 g/cm³ | Predicted |

| Solubility | Data not available | - |

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR) for this compound is not provided in the available literature. A patent for its synthesis mentions that the spectral data was consistent with the proposed structure but does not provide the specific data.

Synthesis and Experimental Protocols

This compound is primarily synthesized through the reduction of its nitro precursor, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on a method described in a patent for the synthesis of the compound.

Materials:

-

(S)-2-Amino-3-(4-nitrophenyl) propanol

-

95% Ethanol

-

Iron filings

-

Deionized water

-

Concentrated Hydrochloric acid

Procedure:

-

In a suitable reactor, charge (S)-2-Amino-3-(4-nitrophenyl) propanol, 95% ethanol, iron filings, deionized water, and concentrated hydrochloric acid at room temperature.

-

Reflux the reaction mass for a period of two to three hours.

-

After the reflux period, cool the reaction mass to room temperature.

-

Filter the mixture to remove the iron filings, using a filter aid to ensure complete removal.

-

Wash the filtered solids thoroughly with 95% ethanol.

-

Combine the filtrate and the ethanol washings.

-

Distill off the ethanol completely under vacuum to yield the crude this compound.

-

The crude product can be purified further by recrystallization or chromatography if required. A patent mentions obtaining a product with 99% purity via HPLC analysis after purification.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several pharmaceutical compounds, most notably Zolmitriptan and a new series of Akt kinase inhibitors.[1]

Intermediate in the Synthesis of Zolmitriptan

Zolmitriptan is a selective serotonin receptor agonist used in the treatment of migraine. The synthesis of Zolmitriptan involves the conversion of this compound to (S)-4-(4-aminobenzyl)-2-oxazolidinone, which is a key precursor to the final drug molecule.

The following diagram illustrates the role of this compound as an intermediate in the synthesis of a key precursor for Zolmitriptan.

Caption: Role as a synthetic intermediate.

Precursor for Akt Kinase Inhibitors

This compound is also utilized in the preparation of a novel series of 2-substituted thiazole carboxamides which act as potent inhibitors of Akt kinases.[1] The Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its dysregulation is implicated in various cancers. Therefore, inhibitors of this pathway are of significant interest in oncology drug development.

The logical relationship of this application is shown in the diagram below.

Caption: Application in Kinase Inhibitor Synthesis.

Conclusion

This compound is a valuable and versatile chiral building block in the synthesis of pharmaceuticals. While detailed experimental data on its physicochemical and spectral properties are not widely published, its synthetic route is well-documented. Its primary significance lies in its role as a key intermediate for important drugs such as Zolmitriptan and for the development of novel therapeutic agents like Akt kinase inhibitors. Further research and publication of its detailed characterization data would be beneficial for the scientific community.

References

Technical Guide: (S)-2-amino-3-(4-aminophenyl)propan-1-ol

CAS Number: 726134-79-8

This technical guide provides an in-depth overview of (S)-2-amino-3-(4-aminophenyl)propan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a chiral molecule with the following properties:

| Property | Value | Source |

| CAS Number | 726134-79-8 | [1][2] |

| Molecular Formula | C₉H₁₄N₂O | [1][2] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| Appearance | Not explicitly stated, likely a solid | Inferred from synthesis descriptions |

| Solubility | Not explicitly stated | - |

| Melting Point | Not explicitly stated | - |

| Spectroscopic Data | IR, ¹H NMR, and ¹³C NMR data are consistent with the proposed structure. | [3] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the reduction of its nitro-precursor, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol.

Synthesis of this compound

A common method for the synthesis involves the reduction of the nitro group using iron filings in the presence of an acid.[3]

Experimental Protocol:

-

Charge a reactor with (S)-2-amino-3-(4-nitrophenyl)propan-1-ol, 95% ethanol, iron filings, demineralized water, and concentrated hydrochloric acid at room temperature.[3]

-

Reflux the reaction mixture for a period of two to three hours.[3]

-

After cooling the reaction mass to room temperature, filter off the iron through a filter aid and wash thoroughly with 95% ethanol.[3]

-

Distill off the ethanol from the filtrate completely under vacuum to yield this compound.[3]

-

The resulting product can be further purified by recrystallization from a mixture of ethyl acetate and n-hexane.[3]

The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC), with reported purities reaching 99%.[3]

Applications in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).

Intermediate in the Synthesis of Zolmitriptan

This compound is a key intermediate in the production of Zolmitriptan, a selective serotonin receptor agonist used in the treatment of migraine.[3] The synthesis proceeds through the formation of (S)-4-(4-aminobenzyl)-2-oxazolidinone.

Experimental Protocol for the Synthesis of (S)-4-(4-aminobenzyl)-2-oxazolidinone:

-

Charge a reactor with this compound, dimethyl carbonate, and potassium carbonate.[3]

-

Heat the reaction mixture to 115-120°C.[3]

-

Distill off the methanol formed during the reaction over a period of 2.5 hours.[3]

-

After cooling to room temperature, add methanol and filter the salts.[3]

-

Distill off the methanol from the filtrate completely under vacuum.[3]

-

Add isopropanol to the residue to precipitate the product, (S)-4-(4-aminobenzyl)-2-oxazolidinone.[3]

-

Filter and wash the product with isopropanol.[3]

Below is a workflow diagram illustrating the synthesis of Zolmitriptan, highlighting the role of this compound.

Precursor for Akt Kinase Inhibitors

This compound is utilized in the preparation of a new series of 2-substituted thiazole carboxamides. These compounds have been identified as potent inhibitors of Akt kinases (also known as Protein Kinase B), which are key components of a signaling pathway often dysregulated in cancer.[4]

Role in Signaling Pathways: Inhibition of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates cell survival, proliferation, and growth.[5] Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Thiazole carboxamides derived from this compound act as inhibitors of Akt. By blocking the activity of Akt, these compounds can inhibit the phosphorylation of downstream targets, leading to the induction of apoptosis and the suppression of tumor cell proliferation.[6]

The diagram below illustrates the PI3K/Akt signaling pathway and the point of inhibition by the thiazole carboxamide derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labmix24.com [labmix24.com]

- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 6. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (S)-2-amino-3-(4-aminophenyl)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

Although patents affirm the characterization of (S)-2-amino-3-(4-aminophenyl)propan-1-ol by IR, ¹H NMR, and ¹³C NMR, specific peak data is not disclosed[1]. However, comprehensive spectroscopic data is available for its direct synthetic derivative, (S)-4-(4-aminobenzyl)-2-oxazolidinone, which is crucial for researchers in this synthetic pathway.

Spectroscopic Data of (S)-4-(4-aminobenzyl)-2-oxazolidinone

The following tables summarize the available spectroscopic data for (S)-4-(4-aminobenzyl)-2-oxazolidinone, a compound directly synthesized from this compound.

Table 1: ¹³C NMR Spectral Data of (S)-4-(4-aminobenzyl)-2-oxazolidinone

| Chemical Shift (ppm) | Assignment |

| 159.3 | C=O (oxazolidinone) |

| 135.4 | Aromatic C |

| 127.8 | Aromatic C |

| 126.4 | Aromatic C |

| 122.7 | Aromatic C |

| 122.4 | Aromatic C |

| 118.8 | Aromatic C |

| 113.8 | Aromatic C |

| 111.6 | Aromatic C |

| 67.7 | O-CH₂ (oxazolidinone) |

| 60.1 | N-CH (oxazolidinone) |

| 54.3 | CH₂-Aromatic |

| 45.3 | N(CH₃)₂ |

| 41.6 | CH₂-N |

| 23.5 | CH₂ |

Note: Data corresponds to Zolmitriptan, which contains the (S)-4-(4-aminobenzyl)-2-oxazolidinone moiety. The assignments for the oxazolidinone and aminobenzyl portions are relevant.[2]

Table 2: IR Spectral Data of (S)-4-(4-aminobenzyl)-2-oxazolidinone

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1755, 1694 | C=O stretching (oxazolidinone) |

| 1544 | N-H bending |

| 1422, 1400 | Aromatic C=C stretching |

| 1250 | C-N stretching |

| 1127 | C-O stretching |

Note: Data derived from a hydrazone derivative of (S)-4-(4-aminobenzyl)-2-oxazolidinone, with characteristic peaks for the core structure highlighted.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of its nitro precursor, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol.

Materials:

-

(S)-2-amino-3-(4-nitrophenyl)propan-1-ol

-

95% Ethanol

-

Iron filings

-

Deionized water

-

Concentrated Hydrochloric acid

Procedure:

-

In a suitable reactor, charge (S)-2-amino-3-(4-nitrophenyl)propan-1-ol, 95% ethanol, iron filings, deionized water, and concentrated hydrochloric acid at room temperature.

-

Heat the reaction mixture to reflux and maintain for approximately three hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the iron filings, washing the filter cake thoroughly with 95% ethanol.

-

The resulting ethanolic solution contains this compound.

General Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound and the presence of exchangeable protons.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: Typically -2 to 12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Acquisition (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: Typically 0 to 200 ppm.

General Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Place a portion of the powder in a pellet-forming die and press under high pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

General Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive ion mode is typically suitable for amines.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-4 kV.

-

Source Temperature: 100-150 °C.

Logical Relationships and Workflows

The primary utility of this compound is as a precursor in multi-step syntheses. A key transformation is its cyclization to form the oxazolidinone ring, a core structure in several active pharmaceutical ingredients.

References

An In-depth Technical Guide to the Mass Spectrometry of (S)-2-amino-3-(4-aminophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and metabolic studies. This document outlines predicted fragmentation patterns, provides a general experimental protocol for its analysis, and presents the data in a clear, structured format.

Predicted Mass Spectrum Data

The mass spectral data for this compound is predicted based on the fragmentation patterns of similar aromatic amino alcohols. The key fragments and their predicted relative abundances are summarized below.

| m/z (Predicted) | Proposed Fragment Ion | Predicted Relative Abundance |

| 166 | [M]+• (Molecular Ion) | Moderate |

| 149 | [M - NH₃]+ | Low |

| 135 | [M - CH₂OH]+ | Moderate |

| 120 | [C₈H₁₀N]+ | High |

| 106 | [C₇H₈N]+ | High (Base Peak) |

| 93 | [C₆H₇N]+ | Moderate |

| 77 | [C₆H₅]+ | Low |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, primarily driven by the amino and hydroxyl functional groups. The aromatic ring also influences the fragmentation, leading to stable benzylic cations.

Alpha-cleavage is a dominant fragmentation mechanism for both amines and alcohols.[2][3] For this compound, this can occur on either side of the carbon bearing the amino and hydroxymethyl groups.

A logical diagram of the proposed fragmentation pathway is presented below:

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound using GC-MS. Derivatization is often necessary for polar compounds like amino alcohols to improve their volatility and thermal stability for GC analysis.

1. Sample Preparation and Derivatization:

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Derivatization:

-

To 100 µL of the standard solution, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

-

Heat the mixture at 70°C for 30 minutes.

-

Allow the sample to cool to room temperature before injection.

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

3. Data Analysis:

-

Acquire the total ion chromatogram (TIC) and mass spectra.

-

Identify the peak corresponding to the derivatized this compound.

-

Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern.

The workflow for this experimental protocol can be visualized as follows:

Caption: General workflow for the GC-MS analysis of this compound.

Signaling Pathway Context

While specific signaling pathway involvement for this compound is not extensively documented, it is known to be a derivative of (2S)-2-Amino-3-(4-nitrophenyl)-1-propanol, which is an intermediate in the synthesis of compounds that act as potent inhibitors of Akt kinases.[1] The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.

A simplified representation of the Akt signaling pathway is shown below:

Caption: Simplified overview of the PI3K/Akt signaling pathway.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted data and proposed experimental protocol offer a starting point for researchers and drug development professionals working with this compound. Further empirical studies are recommended to validate these predictions and fully characterize its mass spectral properties.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of (S)-2-amino-3-(4-aminophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. The document details the expected vibrational modes of the molecule's functional groups, outlines experimental protocols for spectral acquisition, and presents the data in a clear, tabular format for easy reference. This guide is intended to assist researchers and professionals in the pharmaceutical and chemical sciences in the identification and characterization of this compound.

Introduction to Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds and functional groups absorb energy at specific frequencies, causing them to vibrate. An IR spectrum is a plot of the intensity of absorbed radiation versus its frequency (typically expressed as wavenumbers, cm⁻¹). This spectrum provides a unique "molecular fingerprint" that can be used to identify the functional groups present in a sample, and thus to elucidate its molecular structure.

The molecule of interest, this compound, possesses several key functional groups that give rise to characteristic absorption bands in the IR spectrum: a primary amine (-NH₂), a primary alcohol (-OH), a para-disubstituted aromatic ring, and aliphatic carbon-hydrogen bonds (C-H). By analyzing the positions, intensities, and shapes of the absorption bands, one can confirm the presence of these functionalities and thus verify the identity and purity of the compound.

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. The wavenumber ranges and intensities are based on established correlations for the specific functional groups present in the molecule.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch (Hydrogen Bonded) | Primary Alcohol (-OH) | 3500 - 3200 | Strong, Broad |

| N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | 3500 - 3300 | Medium (two bands) |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | -CH₂-, -CH- | 3000 - 2850 | Medium |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium to Strong |

| C=C Aromatic Ring Stretch | Aromatic Ring | ~1600 and ~1500 | Medium to Weak |

| C-H Bend (Aliphatic) | -CH₂-, -CH- | 1470 - 1430 | Medium |

| C-O Stretch | Primary Alcohol (-OH) | 1260 - 1050 | Strong |

| C-N Stretch (Aliphatic) | Amine (-NH₂) | 1250 - 1020 | Medium to Weak |

| C-N Stretch (Aromatic) | Aryl-Amine | 1335 - 1250 | Strong |

| Aromatic C-H Out-of-Plane Bend | p-Disubstituted Benzene | 860 - 800 | Strong |

| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Medium, Broad |

Experimental Protocols

The acquisition of a high-quality infrared spectrum of a solid sample such as this compound requires careful sample preparation. The following are two common and effective methods.

Potassium Bromide (KBr) Pellet Method

This is a widely used technique for preparing solid samples for transmission FTIR analysis.[1][2]

Materials:

-

This compound (1-2 mg)

-

Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Gently grind the 1-2 mg of the sample in the agate mortar.

-

Add 100-200 mg of dried KBr to the mortar.[1]

-

Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption by the KBr.[1]

-

Transfer the powder to the die of the pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[3]

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Nujol Mull Method

An alternative method for solid sample preparation involves creating a mull (a thick paste) with a mulling agent, most commonly Nujol (a mineral oil).[4][5]

Materials:

-

This compound (5-10 mg)

-

Nujol (mineral oil)

-

Agate mortar and pestle

-

Salt plates (e.g., KBr or NaCl) and holder

-

FTIR spectrometer

Procedure:

-

Place 5-10 mg of the solid sample into the agate mortar and grind it to a very fine powder.[6]

-

Add one to two drops of Nujol to the powdered sample in the mortar.

-

Continue to grind the mixture until a uniform, thick paste (mull) is formed.[5]

-

Transfer a small amount of the mull onto one of the salt plates.

-

Place the second salt plate on top and gently rotate the plates to spread the mull into a thin, even film between them.

-

Place the "sandwiched" plates into the sample holder of the FTIR spectrometer.

-

Record the spectrum. Note that the Nujol itself will have characteristic C-H absorption bands around 2925, 2855, 1460, and 1377 cm⁻¹, which will be superimposed on the sample's spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the infrared spectrum of a solid sample using the KBr pellet method.

Caption: Workflow for FTIR analysis of a solid sample.

Interpretation of the Spectrum

The infrared spectrum of this compound is expected to be rich with features corresponding to its various functional groups.

-

O-H and N-H Stretching Region (3500-3200 cm⁻¹): A prominent, broad absorption band is anticipated in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the primary alcohol, broadened due to intermolecular hydrogen bonding.[7][8] Overlapping with this, two sharper, medium-intensity peaks are expected for the asymmetric and symmetric N-H stretching of the primary amine group, typically between 3500 cm⁻¹ and 3300 cm⁻¹.[9][10]

-

C-H Stretching Region (3100-2850 cm⁻¹): Weaker to medium intensity bands just above 3000 cm⁻¹ are indicative of the aromatic C-H stretching.[11] Just below 3000 cm⁻¹, absorptions corresponding to the aliphatic C-H stretching of the propyl chain will be present.[12]

-

Fingerprint Region (below 1600 cm⁻¹): This region contains a wealth of information.

-

A medium to strong band between 1650-1580 cm⁻¹ is due to the N-H bending (scissoring) vibration of the primary amine.[13]

-

The characteristic C=C stretching vibrations of the aromatic ring are expected to appear as two bands of variable intensity around 1600 cm⁻¹ and 1500 cm⁻¹.

-

A strong absorption between 1260-1050 cm⁻¹ will be present, corresponding to the C-O stretching of the primary alcohol.[14]

-

The C-N stretching vibrations will also be found in this region. The aromatic C-N stretch is typically stronger and appears at a higher frequency (1335-1250 cm⁻¹) than the aliphatic C-N stretch (1250-1020 cm⁻¹).[13]

-

A strong band in the 860-800 cm⁻¹ range is a key indicator of para-disubstitution on the benzene ring, arising from the out-of-plane C-H bending vibrations.[15][16]

-

A broad absorption between 910-665 cm⁻¹ can be attributed to the N-H wagging of the primary amine.[13]

-

By carefully analyzing these regions and comparing the observed peaks to the expected values, a confident identification of this compound can be achieved. This guide serves as a foundational resource for the application of infrared spectroscopy in the analysis of this important compound.

References

- 1. shimadzu.com [shimadzu.com]

- 2. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]

- 3. scienceijsar.com [scienceijsar.com]

- 4. Mulling (spectroscopy) - Wikipedia [en.wikipedia.org]

- 5. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy - Kintek Solution [kindle-tech.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the Solubility Profile of (S)-2-amino-3-(4-aminophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a chiral amino alcohol derivative. Understanding its solubility profile is crucial for a wide range of applications in research and development, particularly in drug discovery and formulation development, where bioavailability and efficacy are paramount. This technical guide provides a comprehensive overview of the predicted and experimentally-determined solubility of this compound and its structural analogs. It also details standardized experimental protocols for solubility assessment.

Predicted Solubility Profile of this compound

The solubility is expected to be significantly influenced by pH. In acidic solutions, the amino groups will be protonated, forming ammonium salts which are generally more water-soluble. Conversely, in basic solutions, the hydroxyl group may be deprotonated, which could also affect solubility.

Solubility Data of Structurally Related Compounds

To provide a more quantitative insight, the solubility data of structurally similar compounds, L-phenylalaninol and 4-Amino-L-phenylalanine, are presented below. These compounds share key functional groups with this compound and can serve as valuable surrogates for estimating its solubility behavior.

L-Phenylalaninol ((S)-2-amino-3-phenyl-1-propanol)

L-Phenylalaninol is a close structural analog, lacking only the amino group on the phenyl ring.

Table 1: Qualitative Solubility of L-Phenylalaninol

| Solvent | Solubility |

| Water | Soluble[1] |

| Methanol | Soluble[1] |

| Chloroform | Soluble[2] |

| Ethyl Acetate | Soluble[2] |

| Ethanol | Soluble[2] |

DrugBank provides a predicted water solubility for L-phenylalaninol of 10.3 mg/mL .

4-Amino-L-phenylalanine

4-Amino-L-phenylalanine shares the aminophenyl group and is also an amino acid derivative.

Table 2: Quantitative Solubility of 4-Amino-L-phenylalanine

| Solvent | Concentration | Conditions |

| Water | 3.33 mg/mL | Ultrasonic and warming to 60°C required[3] |

| DMSO | < 1 mg/mL | Insoluble or slightly soluble[3] |

Table 3: pH-Dependent Aqueous Solubility of DL-phenylalanine at 298.15 K

| pH | Solubility (mol/L) |

| 2.0 | ~0.035 |

| 4.0 | ~0.015 |

| 6.0 (isoelectric point) | ~0.015 |

| 8.0 | ~0.018 |

| 10.0 | ~0.050 |

| 12.0 | ~0.250 |

Data for DL-phenylalanine is presented as a proxy to illustrate the significant impact of pH on the solubility of amino acid derivatives.[4]

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is critical. The following are detailed methodologies for key solubility assays.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing its true solubility.

Protocol:

-

Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a low-binding filter, e.g., 0.22 µm).

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Thermodynamic Solubility Workflow

Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound from a concentrated stock solution, which is relevant for early drug discovery screening.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS) in a microtiter plate and perform serial dilutions.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: Determine the concentration at which precipitation occurs using one of the following methods:

-

Nephelometry: Measures the light scattering caused by insoluble particles.

-

Direct UV/Vis Spectroscopy: After filtering or centrifuging the plate to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by UV/Vis absorbance.

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.

Kinetic Solubility Workflow

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

pH: As an amino alcohol, its ionization state, and therefore solubility, will be highly dependent on the pH of the medium.

-

Temperature: For most solids, solubility increases with temperature.

-

Solvent Polarity: The "like dissolves like" principle suggests that solubility will be highest in solvents with similar polarity.

-

Crystal Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Conclusion

While direct quantitative solubility data for this compound is limited, a comprehensive analysis of its structure and the properties of its analogs suggests it is likely to be soluble in polar protic solvents, with its solubility being highly pH-dependent. For definitive quantitative data, the experimental protocols detailed in this guide, such as the shake-flask method for thermodynamic solubility and kinetic assays for high-throughput screening, are recommended. A thorough understanding and experimental determination of its solubility profile are essential for the successful application of this compound in research and development.

References

(S)-2-amino-3-(4-aminophenyl)propan-1-ol: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a chiral organic compound that has emerged as a key intermediate in the synthesis of valuable pharmaceutical agents. Its primary significance lies in its role as a precursor to (S)-4-(4-aminobenzyl)-2-oxazolidinone, a crucial component in the industrial production of Zolmitriptan, a widely used medication for the treatment of migraine headaches.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of this compound, offering valuable insights for researchers and professionals in the field of medicinal chemistry and drug development.

Discovery and History

The discovery of this compound is intrinsically linked to the development of more efficient and scalable synthetic routes for Zolmitriptan. While early syntheses of Zolmitriptan utilized different precursors, the introduction of this compound as a "novel intermediate" represented a significant advancement in the manufacturing process.[1] An Indian patent describes its preparation as a key step, highlighting its utility in creating a more streamlined and commercially viable synthesis of the final drug product.[1] This suggests that the compound was likely discovered and developed by pharmaceutical chemists seeking to optimize the production of this important anti-migraine medication. Its history is therefore one of process chemistry innovation rather than the discovery of a compound with inherent biological activity itself.

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively reported in publicly available literature. However, key identifiers and properties of its important downstream product, (S)-4-(4-aminobenzyl)-2-oxazolidinone, are well-documented and provide context for its chemical nature.

| Property | Value | Source |

| Molecular Formula | C9H14N2O | Pharmaffiliates |

| Molecular Weight | 166.22 g/mol | Pharmaffiliates |

| CAS Number | 726134-79-8 | Pharmaffiliates |

| Appearance (of downstream product) | White crystalline powder | Echemi |

| Melting Point (of downstream product) | 107-111 °C | Echemi, Sigma-Aldrich |

| Optical Rotation (of downstream product) | [α]D = -6.0° (c=1, MeOH) | Echemi |

Experimental Protocols

The synthesis of this compound is achieved through the reduction of its nitro precursor, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol. The following protocol is based on descriptions found in patent literature.[1]

Synthesis of this compound

-

Materials:

-

(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol

-

95% Ethanol

-

Iron filings

-

Deionized water

-

Concentrated Hydrochloric Acid

-

-

Procedure:

-

To a reaction vessel, add (S)-2-amino-3-(4-nitrophenyl)propan-1-ol, 95% ethanol, iron filings, and deionized water at room temperature.

-

Add concentrated hydrochloric acid to the mixture.

-

Reflux the reaction mass for a period of two to three hours.

-

After reflux, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the iron, washing the filter cake thoroughly with 95% ethanol.

-

The resulting filtrate, containing the ethanol solution of this compound, is then concentrated under vacuum to yield the product.

-

-

Characterization:

-

The structure of the resulting this compound can be confirmed by spectroscopic methods. Patent literature indicates that Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra are consistent with the proposed structure.[1]

-

Synthesis Workflow and Logical Relationships

The synthesis of this compound is a critical step in a multi-stage process to produce Zolmitriptan. The following diagrams illustrate the key transformations.

Caption: Reduction of the nitro group to form the primary amine.

The subsequent conversion of this compound to a key oxazolidinone intermediate is a crucial cyclization reaction.

Caption: Formation of the oxazolidinone ring.

This oxazolidinone is then further processed to synthesize the final active pharmaceutical ingredient, Zolmitriptan.

Signaling Pathways

Currently, there is no scientific literature to suggest that this compound has any direct biological activity or interacts with specific signaling pathways. Its role is exclusively defined as a chemical intermediate in the synthesis of other compounds. The biological effects of its downstream product, Zolmitriptan, are well-established and involve agonism of serotonin receptors, but this activity is not attributed to the intermediate itself.

Conclusion

This compound serves as a testament to the ongoing innovation in pharmaceutical process chemistry. While not a therapeutic agent itself, its development as a key intermediate has enabled a more efficient and scalable synthesis of the important anti-migraine drug, Zolmitriptan. This guide has provided a detailed overview of its discovery, synthesis, and chemical context, offering a valuable resource for professionals in the pharmaceutical sciences. Further research into the optimization of its synthesis and the exploration of its potential as an intermediate for other novel compounds could be a fruitful area of investigation.

References

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a pivotal class of organic compounds, distinguished by the presence of both an amino group and a hydroxyl group attached to a chiral carbon framework. Their unique structural and stereochemical properties make them indispensable building blocks (synthons) in modern organic synthesis and medicinal chemistry.[1][2] These molecules are not only prevalent in a wide array of pharmaceuticals and natural products but also serve as critical ligands and auxiliaries in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules.[3][4][5] This guide provides an in-depth exploration of the structures, properties, synthesis, and applications of chiral amino alcohols, with a focus on their role in the pharmaceutical industry.

Core Structures and Properties

The fundamental structure of a chiral amino alcohol consists of a carbon backbone with at least one stereocenter, bearing both an amine and an alcohol functional group. The relative positions of these groups define their classification, with 1,2-amino alcohols (vicinal or β-amino alcohols) and 1,3-amino alcohols (γ-amino alcohols) being the most common and pharmacologically relevant.[6][7]

The chirality, or "handedness," of these molecules is a critical determinant of their biological activity. Different stereoisomers of a drug can exhibit vastly different therapeutic effects, potencies, and toxicological profiles due to the highly specific chiral environments of enzymes and receptors in the body.[8] Therefore, the enantioselective synthesis of a single, desired stereoisomer is a primary goal in drug development.

Biological and Physicochemical Properties:

Chiral amino alcohols are integral to numerous approved drugs for conditions ranging from cardiovascular diseases to viral infections and cancer.[5][6][9] For example, the chiral 1,2-amino alcohol motif is a core component of drugs like epinephrine and norepinephrine, which are crucial in treating allergic reactions and shock.[6] Their biological efficacy is intrinsically linked to their three-dimensional structure, which dictates the precise interactions with protein targets.

The physicochemical properties of these compounds, such as solubility and crystallinity, are vital for drug formulation and delivery. These properties are influenced by the nature of the substituents on the chiral backbone.

Table 1: Examples of Chiral Amino Alcohol Structures in Pharmaceuticals

| Compound Class | Example Structure | Pharmaceutical Application | Key Feature |

| β-Adrenergic Agonists | (R)-Phenylephrine | Decongestant, treatment of hypotension.[6] | The specific (R)-stereoisomer is responsible for the desired pharmacological activity. |

| Antituberculosis Agents | (S,S)-Ethambutol | First-line treatment for tuberculosis.[10] | A key intermediate in its synthesis is a chiral vicinal amino alcohol.[10] |

| HIV Protease Inhibitors | Saquinavir | Antiretroviral drug for HIV/AIDS.[5] | Contains a complex chiral amino alcohol backbone essential for binding to the viral protease. |

| Anticancer Agents | Isosteviol Derivatives | Investigated for antiproliferative activity against various cancer cell lines.[9] | Structure-activity studies show that both the hydroxyl and amino groups are advantageous for anticancer activity.[9] |

| Cholinesterase Inhibitors | Experimental β-amino alcohols | Investigated as potential treatments for Alzheimer's disease.[11] | Certain derivatives show potent inhibition of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[11] |

Methodologies for Enantioselective Synthesis

Achieving high levels of enantiopurity is the most significant challenge in the synthesis of chiral amino alcohols.[3] Over the years, a variety of powerful methods have been developed, broadly categorized into biocatalytic and chemical catalysis approaches.

Biocatalytic Synthesis:

The use of enzymes, particularly engineered amine dehydrogenases (AmDHs), offers a green and highly selective route to chiral amino alcohols.[1][10] These methods utilize inexpensive ammonia as the amine source, operate under mild reaction conditions, and often yield products with exceptional enantiomeric excess (>99% ee).[1][10]

Asymmetric Chemical Catalysis:

-

Transfer Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones is a powerful method for producing chiral 1,2-amino alcohols with excellent enantioselectivity.[6] This approach avoids the need for high-pressure hydrogenation equipment.[6]

-

Copper-Catalyzed Reactions: Copper-based catalytic systems are versatile for synthesizing various chiral amino alcohols. For instance, the sequential hydrosilylation and hydroamination of enals and enones provides access to all possible stereoisomers of products with up to three contiguous stereocenters.[8]

-

Radical C-H Amination: An innovative strategy involves a multi-catalytic system using an iridium photocatalyst and a chiral copper catalyst to achieve enantioselective radical C-H amination of alcohols, transforming them into chiral β-amino alcohols.[12]

Table 2: Comparison of Key Enantioselective Synthesis Methods

| Method | Catalyst / Enzyme | Substrates | Advantages | Limitations |

| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenases (AmDHs) | α-hydroxy ketones | High enantioselectivity (>99% ee), mild conditions, uses ammonia as amine donor, environmentally friendly.[1][10] | Substrate scope can be limited by the enzyme's active site; enzyme engineering may be required.[1] |

| Asymmetric Transfer Hydrogenation | Ruthenium-TsDPEN Complexes | α-amino ketones | Excellent enantioselectivity (>99% ee), high yields, avoids pressurized H2 gas.[6] | Requires a metal catalyst; may not be suitable for all functional groups. |

| Copper-Catalyzed Stereodivergent Synthesis | Copper Hydride (CuH) with Chiral Ligands | Enals, Enones | Provides access to all possible stereoisomers, high diastereoselectivity and enantioselectivity.[8] | Requires careful control of reaction conditions to manage multiple stereocenters. |

| Chromium-Catalyzed Cross-Coupling | Chromium Catalysts with Chiral Ligands | Aldehydes, Imines | Modular synthesis from readily available starting materials, high enantiomeric excess (99% ee).[3] | Potential toxicity of chromium catalysts requires careful removal from the final product. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and analysis of chiral compounds.

This protocol is based on the use of an engineered amine dehydrogenase (AmDH) for the asymmetric reductive amination of an α-hydroxy ketone.

-

Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture (e.g., 50 mL) containing 1 M NH₄Cl/NH₃·H₂O buffer (pH 8.5), 1 mM NAD⁺, a glucose-based cofactor regeneration system (e.g., 100 mM glucose and glucose dehydrogenase), and 20 mM of the α-hydroxy ketone substrate.[1]

-

Enzyme Addition: Initiate the reaction by adding the cell-free extract of E. coli expressing the engineered AmDH.

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with constant agitation (e.g., 1000 rpm) for 24 hours.[1]

-

Workup: Terminate the reaction by heating the solution (e.g., boil for 5 min) to precipitate the enzyme, followed by centrifugation (12,000 rpm for 10 min) to remove the precipitate.[1]

-

Analysis:

-

Conversion: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC). Derivatize a sample with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to allow for UV detection and quantification of the amino alcohol product versus the ketone substrate.[1]

-

Enantiomeric Excess (ee): Determine the ee of the chiral amino alcohol product using a chiral HPLC column (e.g., Chiralpak IA) with a suitable mobile phase.[13]

-

This protocol describes the synthesis of a chiral 1,2-amino alcohol from its corresponding α-amino ketone hydrochloride salt.

-

Catalyst Preparation: In an inert atmosphere (e.g., under argon), prepare the active catalyst by mixing the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) with a chiral ligand (e.g., (R,R)-TsDPEN) in a suitable solvent.

-

Reaction Setup: To a solution of the α-amino ketone HCl salt (1.0 mmol) in a formic acid/triethylamine azeotropic mixture (5:2 ratio), add the prepared catalyst solution (e.g., 0.1-1 mol%).[6]

-

Incubation: Heat the reaction mixture to a specified temperature (e.g., 60°C) and stir for the required time (e.g., 20 hours) until completion, as monitored by TLC or LC-MS.[6]

-

Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization to obtain the enantiomerically pure 1,2-amino alcohol.[6]

Visualized Workflows and Pathways

Visual diagrams are crucial for understanding complex synthetic workflows and biological signaling cascades.

Caption: A generalized workflow for the synthesis, purification, and analysis of chiral amino alcohols.

Many chiral amino alcohol-based drugs function by modulating specific signaling pathways. For instance, β-adrenergic agonists derived from these scaffolds activate G-protein coupled receptors (GPCRs).

Caption: Role of a chiral amino alcohol-based ligand in activating a GPCR signaling cascade.

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For chiral amino alcohols, SAR studies reveal that even minor structural modifications can significantly impact efficacy and selectivity.

Key structural aspects that influence activity include:

-

Absolute Stereochemistry: The R or S configuration at the stereocenters is often the most critical factor for selective binding to a biological target.[6]

-

Substituents: The size, polarity, and electronic properties of substituents on both the carbon backbone and the nitrogen atom can modulate binding affinity, selectivity, and pharmacokinetic properties.

-

Conformation: The spatial arrangement of the amino and hydroxyl groups, often constrained by the substituents, influences the molecule's ability to form key hydrogen bonds and other interactions within a receptor's binding pocket.

Caption: Iterative process of modifying a chiral amino alcohol scaffold to optimize biological activity.

Conclusion

Chiral amino alcohols represent a cornerstone of modern pharmaceutical development. Their structural diversity and profound influence on biological activity make them high-value intermediates and core motifs in a multitude of therapeutic agents.[1][14] Advances in enantioselective synthesis, particularly in biocatalysis and asymmetric catalysis, have made these complex molecules more accessible, enabling the exploration of novel chemical space. For researchers and drug development professionals, a deep understanding of the synthesis, properties, and structure-activity relationships of chiral amino alcohols is essential for designing the next generation of safer and more effective medicines.

References

- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 2. Chiral Amino Alcohols - Pharmaceutical Intermediates [myskinrecipes.com]

- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 4. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol

Introduction

(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. This document provides detailed protocols for the asymmetric synthesis of this compound, specifically focusing on the reduction of its nitro precursor, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol. Two effective reduction methods are presented: catalytic hydrogenation and reduction using iron in an acidic medium. These protocols are intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. The data is compiled from literature reports and typical outcomes for the described reactions.

| Parameter | Method | Typical Value | Reference |

| Chemical Yield | Catalytic Hydrogenation | 90-98% | [1] |

| Fe/HCl Reduction | High | [2] | |

| Purity (HPLC) | Both Methods | >99% | |

| Enantiomeric Excess (ee) | Both Methods | >98% | [3] |

Experimental Workflow

The overall experimental workflow for the synthesis is depicted in the following diagram:

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Two primary methods for the reduction of the nitro group are detailed below. The choice of method may depend on available equipment, safety considerations, and desired scale.

Method 1: Catalytic Hydrogenation

This method employs a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, and hydrogen gas to achieve the reduction. It is generally a clean and high-yielding method.

Materials and Reagents:

-

(S)-2-amino-3-(4-nitrophenyl)propan-1-ol

-

Palladium on carbon (5% or 10% w/w) or Raney Nickel

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celite® or other filter aid

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Round-bottom flask

-

Magnetic stirrer

-

Büchner funnel and filter flask

-

Rotary evaporator

Protocol:

-

Reactor Setup: In a suitable hydrogenation reactor, add (S)-2-amino-3-(4-nitrophenyl)propan-1-ol (1 equivalent).

-

Solvent and Catalyst Addition: Add methanol or ethanol as the solvent. Under an inert atmosphere of nitrogen, carefully add the catalyst (5-10% w/w of the starting material).

-

Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 40-60 psi.

-

Reaction: Stir the reaction mixture vigorously at 30-40°C. Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC).

-

Reaction Quenching and Filtration: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake thoroughly with the reaction solvent (methanol or ethanol).

-

Solvent Removal: Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.

Method 2: Reduction with Iron and Hydrochloric Acid

This classic method utilizes iron powder in the presence of an acid to reduce the aromatic nitro group. It is a cost-effective and robust procedure.

Materials and Reagents:

-

(S)-2-amino-3-(4-nitrophenyl)propan-1-ol

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (95%)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Celite® or other filter aid

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-2-amino-3-(4-nitrophenyl)propan-1-ol (1 equivalent) and 95% ethanol.

-

Reagent Addition: To the stirred suspension, add iron powder (typically 3-5 equivalents) followed by deionized water.

-

Initiation: Add a small amount of concentrated hydrochloric acid to initiate the reaction. The reaction is exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the iron and iron salts. Wash the filter cake thoroughly with ethanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extraction: To the aqueous residue, add ethyl acetate. Basify the mixture with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 8-9.

-

Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer two more times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the desired product.

-

Purification: Further purification can be achieved by recrystallization if necessary.

Signaling Pathway and Logical Relationship Diagram

The logical relationship between the starting material, key intermediates, and the final product in the context of the reduction reaction can be visualized as follows:

Caption: Reaction pathway intermediates in the reduction of the aromatic nitro group.

References

(S)-2-amino-3-(4-aminophenyl)propan-1-ol: A Versatile Chiral Building Block for Pharmaceutical Synthesis

(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a valuable chiral building block widely utilized in the synthesis of various pharmaceutical agents. Its stereodefined structure, featuring both an amino and a hydroxyl group, makes it a crucial intermediate in the development of complex molecules with specific biological activities. This application note provides a comprehensive overview of its applications, detailed synthetic protocols, and relevant biological pathway diagrams for researchers, scientists, and drug development professionals.

Applications in Drug Discovery and Development

This chiral amino alcohol serves as a key precursor in the synthesis of a range of therapeutic agents, most notably in the development of treatments for migraines and cancer.

Intermediate for the Anti-Migraine Drug Zolmitriptan

This compound is a critical intermediate in the synthesis of (S)-4-(4-aminobenzyl)-2-oxazolidinone, which is a key precursor for the anti-migraine drug, Zolmitriptan.[1][2] The synthesis involves the cyclization of the amino alcohol to form the oxazolidinone ring, a common and important scaffold in medicinal chemistry.

Precursor for Potent Kinase Inhibitors

This building block is instrumental in the preparation of a series of 2-substituted thiazole carboxamides that have been identified as potent inhibitors of Akt kinases (Protein Kinase B).[3] Akt kinases are crucial nodes in cell signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is frequently observed in various cancers, making them a key target for anti-cancer drug development.

Synthesis of Aromatase Inhibitors

Derivatives of this compound, specifically N-alkylated 4-(4'-aminobenzyl)-2-oxazolidinones, have been designed and synthesized as novel inhibitors of the cytochrome P-450 enzyme aromatase.[4][5] Aromatase is responsible for the final step of estrogen biosynthesis, and its inhibition is a well-established therapeutic strategy for hormone-dependent breast cancer.

Data Presentation

Table 1: Applications and Biological Targets

| Application Area | Target Molecule Class | Biological Target | Therapeutic Indication |

| Neurology | Zolmitriptan Intermediate | Serotonin Receptors | Migraine |

| Oncology | 2-Substituted Thiazole Carboxamides | Akt Kinases (Akt1, Akt2, Akt3) | Cancer |

| Oncology | N-alkylated 4-(4'-aminobenzyl)-2-oxazolidinones | Aromatase (Cytochrome P-450) | Breast Cancer |

Table 2: In Vitro Activity of a Representative Akt Kinase Inhibitor Derived from this compound

| Compound | Akt1 IC₅₀ (nM) | Akt2 IC₅₀ (nM) | Akt3 IC₅₀ (nM) |

| Thiazole Carboxamide Derivative | 25 | 196 | 24 |

| Data extracted from a study on new thiazole carboxamides as potent inhibitors of Akt kinases.[6][7] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reduction of (S)-2-amino-3-(4-nitrophenyl)propan-1-ol to the corresponding aminophenyl derivative.

Materials:

-

(S)-2-amino-3-(4-nitrophenyl)propan-1-ol

-

Iron filings

-

95% Ethanol

-

Concentrated Hydrochloric acid

-

Deionized water

-

Ethyl acetate

-

n-Hexane

Procedure:

-

To a suitable reactor, charge (S)-2-amino-3-(4-nitrophenyl)propan-1-ol, 95% ethanol, iron filings, deionized water, and concentrated hydrochloric acid at room temperature.[1]

-

Reflux the reaction mixture for a period of three hours.[1]

-

After reflux, cool the reaction mass to room temperature.

-

Filter off the iron through a filter aid and wash the filter cake thoroughly with 95% ethanol.[1]

-

Distill off the ethanol from the filtrate completely under vacuum.[1]

-

To the residue, add a mixture of ethyl acetate and n-hexane.

-

Cool the resulting solution to 10°C for approximately 2 hours to induce crystallization.

-

Filter the product, wash the crystals with n-hexane, and dry under vacuum at 50°C.

-

The expected yield is approximately 73% with an HPLC purity of >98%.[1]

Protocol 2: Synthesis of (S)-4-(4-aminobenzyl)-2-oxazolidinone

This protocol details the cyclization of this compound to form the oxazolidinone ring.

Materials:

-

This compound

-

Diethyl carbonate

-

Potassium carbonate

-

Methanol

-

Isopropanol

Procedure:

-

Charge this compound, diethyl carbonate, and potassium carbonate into a reactor.[1]

-

Heat the mixture to 135°C and distill off the ethanol formed during the reaction over a period of 2.5 hours.[1]

-

Cool the reaction mass to room temperature.

-

Add methanol to the reactor and filter the salts through a filter aid, washing the filter cake with methanol.[1]

-

Distill off the methanol from the filtrate completely under vacuum.

-

Add isopropanol to the residue to precipitate the product.

-

Filter the product, wash with isopropanol, and dry under vacuum at 50°C.

-

The expected yield is approximately 77%.[1]

Visualizations

Caption: Synthetic workflow for the preparation of the key Zolmitriptan intermediate.

References

- 1. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orientjchem.org [orientjchem.org]

- 3. Enzymatic Synthesis of (S)-Phenylalanine and Related (S)-Amino Acids by Phenylalanine Dehydrogenase | Springer Nature Experiments [experiments.springernature.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: (S)-2-amino-3-(4-aminophenyl)propan-1-ol in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a valuable chiral building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features, including a primary amine, a primary alcohol, and a substituted phenyl ring, make it a versatile scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the synthesis of Akt kinase inhibitors and as a precursor for the anti-migraine drug, Zolmitriptan.

Application Notes

Intermediate for the Synthesis of Potent Akt Kinase Inhibitors

This compound serves as a crucial starting material for the synthesis of a novel series of 2-substituted thiazole carboxamides, which have been identified as potent inhibitors of Akt kinases.[1][2][3] Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a central role in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in various human cancers, making Akt an attractive target for cancer therapy.[4][5][6]

The aminopropanol backbone of this compound is used to construct the N-substituted portion of the thiazole carboxamide inhibitors. These inhibitors have demonstrated potent, pan-inhibitory activity against all three isoforms of Akt (Akt1, Akt2, and Akt3).[1][2][3] For instance, the compound 5m (N-(1-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)piperidin-4-yl)-2-(4-methoxyphenyl)thiazole-4-carboxamide), a derivative synthesized from a related aminopropanol, exhibited potent inhibition of Akt1 and Akt3 with IC50 values in the low nanomolar range.[1][2][3]

The development of such inhibitors is significant as they can potently inhibit the phosphorylation of downstream targets of Akt, such as MDM2 and GSK3β, leading to antiproliferative activity in cancer cell lines, including prostate cancer cells.[1][2] The versatility of the this compound scaffold allows for systematic optimization of the thiazole carboxamide structure to improve potency and selectivity, offering a promising avenue for the development of novel anticancer agents.

Precursor for the Synthesis of Zolmitriptan

This compound is a key intermediate in an improved and economically viable process for the synthesis of Zolmitriptan. Zolmitriptan is a selective serotonin (5-HT1B/1D) receptor agonist used in the acute treatment of migraine.

The synthesis involves the conversion of this compound to (S)-4-(4-aminobenzyl)-2-oxazolidinone. This oxazolidinone is a crucial precursor that undergoes a series of reactions, including diazotization, reduction, and Fischer indole synthesis, to yield Zolmitriptan. The use of this compound provides a more efficient and scalable route to this important anti-migraine medication.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of a potent 2-substituted thiazole carboxamide derivative (Compound 5m ) synthesized using a scaffold derived from an aminopropanol similar to this compound.

| Compound | Target | IC50 (nM) | Cell-based Assay | Cell Line |

| 5m | Akt1 | 25 | Antiproliferation | Prostate (PC-3) |

| Akt2 | 196 | |||

| Akt3 | 24 |

Data extracted from Chang, S. et al. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases. Bioorganic & Medicinal Chemistry Letters, 22(2), 1208-1212.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reduction of (S)-2-amino-3-(4-nitrophenyl)propan-1-ol to synthesize the title compound.

Materials:

-

(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol

-

Iron filings

-

95% Ethanol

-

Concentrated Hydrochloric acid

-

Ethyl acetate

-

n-Hexane

-

Deionized water

Procedure:

-

In a reaction vessel, charge (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol, 95% ethanol, iron filings, deionized water, and concentrated hydrochloric acid at room temperature.

-

Reflux the reaction mixture for three hours.

-

After cooling the reaction mass to room temperature, filter off the iron through a filter aid and wash thoroughly with 95% ethanol.

-

Distill off the ethanol from the filtrate completely under vacuum.

-

To the residue, add a mixture of ethyl acetate and n-hexane.

-

Cool the solution to 10°C for approximately 2 hours to facilitate precipitation.

-

Filter the product, wash with n-hexane, and dry under vacuum at 50°C to yield this compound.

Protocol 2: Synthesis of (S)-4-(4-aminobenzyl)-2-oxazolidinone

This protocol outlines the cyclization of this compound to form the oxazolidinone intermediate.

Materials:

-

This compound

-

Diethyl carbonate

-

Potassium carbonate

-

Methanol

-

Isopropanol

Procedure:

-

In a reaction vessel, charge this compound, diethyl carbonate, and potassium carbonate.

-

Heat the mixture to 135°C and distill off the ethanol formed during the reaction over a period of 2.5 hours.

-

After cooling the reaction mass to room temperature, add methanol and filter the salts through a filter aid, washing with methanol.

-

Distill off the methanol from the filtrate completely under vacuum.

-

Add isopropanol to the residue to precipitate the product.

-

Filter the product, wash with isopropanol, and dry under vacuum at 50°C to obtain (S)-4-(4-aminobenzyl)-2-oxazolidinone.

Protocol 3: General Procedure for Akt Kinase Inhibition Assay (In Vitro)

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against Akt kinase.

Materials:

-

Test compounds

-

Recombinant active Akt kinase (Akt1, Akt2, or Akt3)

-

GSK-3 fusion protein (as substrate)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

[γ-32P]ATP

-

ATP

-

Phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

-

In a reaction tube, add the kinase buffer, the test compound solution, and the recombinant Akt kinase.

-

Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and cold ATP, along with the GSK-3 fusion protein substrate.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Caption: PI3K/Akt Signaling Pathway and Inhibition.

Caption: Synthesis and Evaluation Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New thiazole carboxamides as potent inhibitors of Akt kinases - 华东师范大学 [pure.ecnu.edu.cn:443]

- 4. Akt/PKB kinase assay [whitelabs.org]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. media.cellsignal.com [media.cellsignal.com]

(S)-2-amino-3-(4-aminophenyl)propan-1-ol: A Key Intermediate in Pharmaceutical Synthesis

(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a chiral building block of significant interest in the pharmaceutical industry. Its versatile structure, featuring both a primary amine and a hydroxyl group, makes it a valuable starting material for the synthesis of a range of complex molecules, including active pharmaceutical ingredients (APIs). This application note provides a detailed overview of its role as a key intermediate, focusing on its application in the synthesis of the anti-migraine drug Zolmitriptan and as a precursor for potent inhibitors of Akt kinases.

Application in the Synthesis of Zolmitriptan

This compound serves as a crucial intermediate in an efficient and safer synthetic route to Zolmitriptan, a selective serotonin receptor agonist used for the acute treatment of migraines.[1][2] This modern synthesis avoids the use of hazardous reagents like phosgene, which was a drawback of earlier methods.[2]

The primary role of this compound in this pathway is to be converted into the key intermediate, (S)-4-(4-aminobenzyl)-2-oxazolidinone.[1][2] This transformation is typically achieved through cyclization using a carbonate source, such as diethyl carbonate or dimethyl carbonate, in the presence of a base like potassium carbonate.[2][3] The resulting oxazolidinone is then further elaborated to yield Zolmitriptan.

Synthetic Workflow for Zolmitriptan Intermediate

Caption: Synthetic pathway from the nitro precursor to Zolmitriptan.

Application in the Synthesis of Akt Kinase Inhibitors

This compound is also utilized in the preparation of a novel series of 2-substituted thiazole carboxamides, which have demonstrated potent inhibitory activity against Akt kinases.[4] The PI3K/Akt signaling pathway is a critical intracellular pathway that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6][7] Dysregulation of this pathway is frequently observed in various cancers, making Akt kinases attractive targets for cancer therapy.[5]

PI3K/Akt Signaling Pathway Overview

Caption: Simplified PI3K/Akt signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound